molecular formula C5H3BrN2O B1378830 2-Bromopyrimidine-5-carbaldehyde CAS No. 1456863-37-8

2-Bromopyrimidine-5-carbaldehyde

Cat. No. B1378830
M. Wt: 186.99 g/mol
InChI Key: SYXSPPBOICULFV-UHFFFAOYSA-N
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Description

2-Bromopyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C5H3BrN2O . It has a molecular weight of 186.99 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Bromopyrimidine-5-carbaldehyde consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 2nd position with a bromine atom and at the 5th position with a carbaldehyde group . The InChI code for this compound is InChI=1S/C5H3BrN2O/c6-5-7-1-4 (3-9)2-8-5/h1-3H .


Physical And Chemical Properties Analysis

2-Bromopyrimidine-5-carbaldehyde has a molecular weight of 186.99 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond . Its topological polar surface area is 42.8 Ų .

Scientific Research Applications

Palladium-Catalyzed Cyclization

2-Bromopyrimidine-5-carbaldehyde undergoes palladium-catalyzed cyclization with carbon monoxide and carboxylic acids. This reaction facilitates the synthesis of 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, showcasing its utility in constructing fused pyridine derivatives with potential applications in developing pharmaceuticals and agrochemicals (Cho & Kim, 2008).

VEGFR-2 Inhibition

The derivative 4-aminopyrimidine-5-carbaldehyde oxime, closely related to 2-bromopyrimidine-5-carbaldehyde, demonstrates potent VEGFR-2 inhibitory activity. This highlights the compound's relevance in the design and synthesis of new kinase inhibitors, offering insights into therapeutic strategies against cancers that are driven by vascular endothelial growth factor (VEGF) signaling pathways (Huang et al., 2011).

Heterocyclic Compound Synthesis

The compound participates in a one-pot, four-component reaction involving unsymmetrical 1-methylbarbituric acid, BrCN, and various aldehydes. This method produces diastereomeric mixtures of new classes of heterocyclic compounds, demonstrating the compound's utility in synthesizing complex heterocycles potentially useful in pharmaceuticals and materials science (Jalilzadeh & Pesyan, 2011).

Synthesis of Soai Type Derivatives

Formylation Reactions

The compound is involved in direct metallation and formylation reactions, leading to the formation of novel pyrimidine derivatives. This illustrates its utility in creating building blocks for further chemical transformations, pivotal in drug discovery and synthetic chemistry (Mukherjee & Ghorai, 2010).

Safety And Hazards

2-Bromopyrimidine-5-carbaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

properties

IUPAC Name

2-bromopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXSPPBOICULFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopyrimidine-5-carbaldehyde

CAS RN

1456863-37-8
Record name 2-bromopyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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